Product packaging for 2H-Imidazo[4,5-E]benzoxazole(Cat. No.:CAS No. 933789-60-7)

2H-Imidazo[4,5-E]benzoxazole

Cat. No.: B15211715
CAS No.: 933789-60-7
M. Wt: 159.14 g/mol
InChI Key: ACNQNJXQUDTPHA-UHFFFAOYSA-N
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Description

2H-Imidazo[4,5-e]benzoxazole (CAS 933789-60-7) is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its fused imidazole-benzoxazole structure makes it a valuable scaffold for developing new bioactive molecules. Recent research has demonstrated that hybrid molecules incorporating this structure exhibit a promising range of biological activities. These include a potent cytoprotective effect against oxidative hemolysis and a strong ability to act as a ferrous ion chelating agent, highlighting its potential as an antioxidant . Furthermore, derivatives have shown notable antibacterial activity against strains such as Micrococcus luteus and Pseudomonas fluorescens , as well as fungicidal properties against wood-decay fungi including Coriolus versicolor and Poria placenta . Beyond its biological applications, the imidazo-benzoxazole core is also investigated in materials science for its photophysical properties. Studies on related conjugates indicate that such structures can exhibit aggregation-induced emission (AIE) features, making them candidates for developing solid-state fluorescent materials and sensors . This product is intended for research purposes only and is not approved for use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5N3O B15211715 2H-Imidazo[4,5-E]benzoxazole CAS No. 933789-60-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

933789-60-7

Molecular Formula

C8H5N3O

Molecular Weight

159.14 g/mol

IUPAC Name

2H-imidazo[4,5-e][1,3]benzoxazole

InChI

InChI=1S/C8H5N3O/c1-2-6-8(11-4-12-6)7-5(1)9-3-10-7/h1-3H,4H2

InChI Key

ACNQNJXQUDTPHA-UHFFFAOYSA-N

Canonical SMILES

C1N=C2C(=CC=C3C2=NC=N3)O1

Origin of Product

United States

Synthesis and Spectroscopic Characterization

The synthesis of fused heterocyclic systems like imidazo[4,5-e]benzoxazoles often involves multi-step sequences starting from substituted benzene (B151609) derivatives. One documented approach to a related isomer system, the 3H-imidazo[4,5-e] ontosight.ainih.govbenzoxazoles, involves the reaction of 1-alkyl-5-nitro-1H-benzimidazoles with benzyl (B1604629) cyanide in a basic solution. osi.lv This type of condensation and subsequent cyclization is a common strategy in heterocyclic chemistry. Another general method for creating fused heterocycles involves the intramolecular cyclization of appropriately functionalized precursors. For instance, the synthesis of various benzoxazole (B165842) derivatives has been achieved through the condensation of hydrazides with aldehydes, followed by cyclization reactions.

Spectroscopic methods are essential for the structural elucidation of these complex molecules. The characterization of the imidazo[4,5-e]benzoxazole scaffold relies on a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Table 1: Representative Spectroscopic Data for Fused Benzoxazole Derivatives

Spectroscopic Technique Observation Interpretation
¹H NMR Signals in the range of 7.0-8.5 ppm. Aromatic protons of the fused ring system. nih.gov
A broad singlet for the N-H proton. Imidazole (B134444) N-H proton.
¹³C NMR Signals > 100 ppm, with specific signals for carbons adjacent to heteroatoms. Aromatic and heterocyclic carbons. nih.gov
Quaternary carbon signals at lower fields. Fused ring junction carbons (e.g., C=N).
IR Spectroscopy N-H stretching band around 3100-3300 cm⁻¹. Imidazole N-H group.
C=N and C=C stretching vibrations in the 1450-1620 cm⁻¹ region. Characteristic vibrations of the fused aromatic system.
Mass Spectrometry A distinct molecular ion peak (M⁺). Confirms the molecular weight of the compound. nih.gov

Note: The data presented are representative values based on published data for various substituted benzoxazole and fused imidazole derivatives and are intended to illustrate the expected spectroscopic features of the 2H-Imidazo[4,5-E]benzoxazole scaffold. nih.govnih.govnih.gov

Chemical Reactivity and Applications

Precursor-Based Synthesis Strategies

The selection of appropriate starting materials is crucial for the successful synthesis of 2H-imidazo[4,5-e]benzoxazole derivatives. Various precursor-based strategies have been developed, each offering distinct advantages in terms of accessibility, and scope.

Approaches Utilizing ortho-Aminophenol Derivatives

o-Aminophenols are fundamental building blocks in the synthesis of benzoxazoles, which can then be further elaborated to form the target imidazo[4,5-e]benzoxazole system. The general strategy involves the initial formation of a benzoxazole ring, followed by the construction of the fused imidazole ring.

The condensation of o-aminophenols with various reagents such as aldehydes, carboxylic acids, or their derivatives is a common method for synthesizing 2-substituted benzoxazoles. nih.govsemanticscholar.org For instance, the reaction of o-aminophenol with aldehydes can be catalyzed by various catalysts, including metal catalysts, nanocatalysts, and ionic liquids, to afford benzoxazole derivatives. semanticscholar.org These reactions can proceed through an imine intermediate, which then undergoes cyclization and dehydrogenation. researchgate.net Some specific examples of catalysts used in these transformations include CeCl3/NaI, TiO2–ZrO2, and Brønsted acidic ionic liquids. semanticscholar.orgresearchgate.netacs.org The resulting benzoxazole can then serve as a precursor for the subsequent imidazole ring formation.

Another approach involves the reaction of o-aminophenols with nitriles in the presence of a copper(II) trifluoromethanesulfonate (B1224126) catalyst to produce both 2-aryl and 2-alkylbenzoxazoles. researchgate.net Additionally, 2-aminobenzoxazoles can be synthesized from o-aminophenols using cyanating agents like N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) in the presence of a Lewis acid such as BF3·Et2O. nih.gov

The following table summarizes various synthetic methods starting from o-aminophenol derivatives.

Starting MaterialsReagents/CatalystsProductKey Features
o-Aminophenol, AldehydesCeCl3/NaI, O22-Substituted benzoxazolesOne-pot synthesis, good yield. researchgate.net
o-Aminophenol, Aromatic AldehydesTiO2–ZrO22-Aryl benzoxazolesGreen catalyst, short reaction time. semanticscholar.org
o-Aminophenol, BenzaldehydeBrønsted acidic ionic liquid gel2-PhenylbenzoxazoleSolvent-free, recyclable catalyst. acs.org
o-Aminophenols, NitrilesCopper(II) trifluoromethanesulfonate2-Aryl/AlkylbenzoxazolesPractical and attractive alternative. researchgate.net
o-Aminophenols, NCTS, BF3·Et2O2-AminobenzoxazolesNon-hazardous cyanating agent. nih.gov

Methods Involving 2-Mercaptobenzoxazole (B50546) and Related Intermediates

2-Mercaptobenzoxazole is a versatile intermediate for the synthesis of various benzoxazole derivatives, which can be precursors to the imidazo[4,5-e]benzoxazole ring system. 2-Mercaptobenzoxazole itself can be prepared by reacting o-aminophenol with agents like alkali alkylxanthates or carbon disulfide. google.com

The thiol group of 2-mercaptobenzoxazole is readily functionalized, allowing for the introduction of various substituents. For example, it can be reacted with ethyl chloroacetate (B1199739) to form ethyl 2-(benzoxazol-2-ylthio)acetate, which can be further converted to the corresponding acetohydrazide. mdpi.com This hydrazide derivative can then be reacted with aldehydes or isatin (B1672199) to generate more complex structures. mdpi.com

Another synthetic route starting from 2-mercaptobenzoxazole involves its reaction with hydrazine (B178648) hydrate (B1144303) to produce 2-hydrazinylbenzoxazole. researchgate.net This intermediate can then be condensed with other molecules, such as ninhydrin (B49086) or piperonal, to yield Schiff bases and related compounds. researchgate.net Furthermore, novel bis-heterocycles containing 2-mercaptobenzoxazole and 1,2,3-triazole moieties have been synthesized using click chemistry. nih.gov

The table below details synthetic transformations starting from 2-mercaptobenzoxazole.

Starting MaterialReagentsIntermediate/Product
2-MercaptobenzoxazoleEthyl chloroacetateEthyl 2-(benzoxazol-2-ylthio)acetate mdpi.com
Ethyl 2-(benzoxazol-2-ylthio)acetateHydrazine hydrate2-(Benzoxazol-2-ylthio)acetohydrazide mdpi.com
2-MercaptobenzoxazoleHydrazine hydrate2-Hydrazinylbenzoxazole researchgate.net
2-HydrazinylbenzoxazoleNinhydrin2-(2-(Benzoxazol-2-yl)hydrazono)-1H-indene-1,3(2H)-dione researchgate.net

Role of Dithiazole and Methanimine (B1209239) Derivatives as Key Precursors

A novel synthetic pathway to substituted imidazoles involves the use of 2-((4-aryl(thienyl)-5H-1,2,3-dithiazol-5-ylidene)amino)phenols as precursors. mdpi.comnih.gov The thermal ring transformation of these dithiazole derivatives leads to the formation of benzo[d]oxazol-2-yl(aryl(thienyl))methanimines as key intermediates. mdpi.comnih.gov

The subsequent dimerization of these methanimine derivatives leads to the formation of the imidazole ring. mdpi.comnih.gov This process is proposed to involve the opening of one benzoxazole ring, followed by an intermolecular nucleophilic attack of a methanimine nitrogen atom onto a carbon atom of another methanimine molecule, leading to the closure of the imidazole ring. mdpi.comnih.gov

Synthesis from Nitroamine and Aldehyde Precursors

The synthesis of fused imidazole systems can also be achieved starting from nitro-substituted precursors. For instance, a one-pot tandem approach has been developed for the synthesis of 5,6-dihydrobenzo organic-chemistry.orgnih.govimidazo[1,2-c]quinazolines from 2-(2-nitrophenyl)-1H-benzo[d]imidazoles and aldehydes. rsc.org This reaction proceeds via a Zn/H2O-mediated reductive cyclization process. rsc.org While this example leads to a quinazoline (B50416) derivative, the underlying principle of reductive cyclization of a nitro-amino precursor is a relevant strategy in heterocyclic synthesis.

The combination of o-nitrophenols or o-nitroanilines with benzaldehydes in the presence of sulfur and DABCO can also lead to the formation of benzoxazoles and benzimidazoles, respectively. organic-chemistry.org This method represents a green approach to constructing these heterocyclic cores. organic-chemistry.org

Cyclization Reactions in the Formation of the Fused Ring System

The final and often crucial step in the synthesis of this compound is the cyclization reaction that forms the fused imidazole ring. This can occur through various pathways, with intramolecular cyclization being a prominent strategy.

Intramolecular Cyclization Pathways

Intramolecular cyclization is a powerful method for constructing cyclic molecules, including the fused imidazole ring of the target system. This approach often involves the formation of a key intermediate that possesses the necessary functional groups in a suitable spatial arrangement for ring closure.

One example of intramolecular cyclization is the copper-catalyzed O-arylation of o-haloanilides. ijcps.org This process involves the formation of a C-O bond to generate the benzoxazole ring. A proposed mechanism suggests the coordination of the amide group to the Cu(I) center, followed by oxidative addition of the aryl halide, and subsequent reaction with a base to form a Cu-O bond, which then leads to the cyclized product. ijcps.org

Another relevant cyclization strategy involves the reaction of 2-aminophenols with β-diketones catalyzed by a combination of a Brønsted acid and CuI to yield 2-substituted benzoxazoles. organic-chemistry.org Furthermore, the intramolecular cyclization of phenolic Schiff bases, derived from the condensation of 2-aminophenols and aldehydes, can be achieved through oxidative methods using various oxidants. ijpbs.com

In a different context, the synthesis of imidazole-4(2H)-ones has been achieved through a base-mediated intramolecular cyclization of a propargylamine (B41283) precursor, which proceeds via the formation of a 1-azadiene and subsequent in situ ketene (B1206846) formation. researchgate.net Although the final product is not an imidazobenzoxazole, the mechanistic principles of intramolecular cyclization are broadly applicable.

Intermolecular Condensation and Cyclization Reactions

The formation of the benzoxazole and imidazole rings, the constituent parts of the target scaffold, is frequently achieved through intermolecular condensation followed by a cyclization/dehydration or cyclization/oxidation step. A prevalent method for synthesizing the benzoxazole core involves the reaction of 2-aminophenols with various functional groups. nih.gov The most common approach is the condensation with aldehydes, which proceeds to form a Schiff base intermediate that subsequently cyclizes to afford the 2-substituted benzoxazole. researchgate.net This reaction can also be carried out with carboxylic acids, acyl chlorides, esters, and amides under different conditions. nih.gov

Similarly, the imidazole ring is often constructed by condensing a 1,2-diamine with an aldehyde or dicarbonyl compound. For the fused this compound system, this strategy is adapted by starting with a substituted benzoxazole that already contains the necessary precursors for imidazole ring formation. For instance, a diamine-substituted benzoxazole can be condensed with an aldehyde to form the fused imidazole ring. A one-pot synthesis of 2-phenyl benzoxazole, a key precursor, can be achieved by reacting 2-aminophenol (B121084) and aldehydes, catalyzed by a palladium-supported nanocatalyst in DMF at 80°C, yielding products in the 83–95% range. nih.gov

The following table summarizes representative condensation reactions for the synthesis of benzoxazole precursors.

Reactant 1Reactant 2Catalyst/ConditionsProductYield (%)Ref
2-AminophenolBenzaldehydeEG–G2–Pd, Ethanol (B145695), 50°C, 3h2-Phenylbenzoxazole88 nih.gov
2-AminophenolAromatic AldehydesNi(II) complex, DMF, K₂CO₃, 80°C, 3-4h2-Aryl benzoxazoles87-94 nih.gov
2-AminophenolBenzaldehydeLAIL@MNP, Ultrasound, Solvent-free, 30 min2-Phenylbenzoxazole~90 nih.gov
2-AminophenolGlycosyl isothiocyanatep-Toluene sulfonyl chloride, THF, Pyridine, 8-10hGlycosyl benzoxazole- nih.gov

Ring Closure Strategies for Imidazole and Benzoxazole Moieties

Ring closure is the critical step that defines the heterocyclic core. For benzoxazoles derived from 2-aminophenols and aldehydes, the cyclization is an intramolecular process occurring from a Schiff base intermediate, often promoted by heat or a catalyst. researchgate.net An alternative strategy involves the oxidative cyclization of this intermediate using reagents like lead tetraacetate. researchgate.net

In the context of building the fused imidazo[4,5-e]benzoxazole system, ring closure strategies can be categorized based on which ring is formed last.

Imidazole Ring Formation: This involves starting with a functionalized benzoxazole, such as a 5,6-diaminobenzoxazole. The cyclization to form the fused imidazole ring can then be achieved by reacting this diamine with an appropriate one-carbon source like an aldehyde or formic acid, followed by cyclodehydration.

Benzoxazole Ring Formation: This less common route would start with a pre-formed imidazole ring bearing amino and hydroxyl groups in adjacent positions on a fused benzene ring (e.g., 5-amino-6-hydroxybenzimidazole). Subsequent cyclization, perhaps through reaction with a carbonyl compound, would form the benzoxazole moiety.

Strategies for annulation, or building a new ring onto an existing one, are well-documented for related systems like imidazo[4,5-f]benzimidazoles and often involve transition-metal-catalyzed cross-dehydrogenative coupling or condensation reactions. nih.gov These protocols provide a template for potential ring closure strategies applicable to the target scaffold. nih.gov

Catalytic Approaches in this compound Synthesis

Catalysis offers powerful tools to enhance reaction efficiency, selectivity, and sustainability. The synthesis of the benzoxazole and imidazole components, as well as their fusion, benefits significantly from various catalytic systems.

Metal-Catalyzed Reaction Systems (e.g., Palladium-Catalyzed Cross-Coupling)

Transition metals, particularly palladium and copper, are instrumental in forming the C-N and C-O bonds inherent to the benzoxazole and imidazole rings.

Palladium (Pd): Palladium catalysts are widely used for synthesizing 2-aryl benzoxazoles. For example, a palladium-supported nanocatalyst ([SMNP@GLP][Cl]) has been used for the one-pot synthesis of 2-phenyl benzoxazole from 2-aminophenol and aldehydes with oxygen as the oxidant. nih.gov Dendronized amine polymer-supported palladium complexes also effectively catalyze this transformation in ethanol at moderate temperatures. nih.gov

Copper (Cu): Copper catalysts are frequently employed for cyclization reactions. A combination of a Brønsted acid and copper iodide (CuI) catalyzes the cyclization of 2-aminophenols with β-diketones to yield 2-substituted benzoxazoles. organic-chemistry.org Copper(II) acetate (B1210297) has been used in the synthesis of benzimidazo[2,1-b]thiazoline derivatives through an addition/cyclization/intramolecular oxidative C-H functionalization process, showcasing its utility in forming fused heterocyclic systems. researchgate.net Supported copper catalysts have also been developed for the C-H amination of benzoxazoles. researchgate.net

Nickel (Ni): Nickel(II) complexes of benzoyl hydrazones have proven to be effective catalysts for the intramolecular cyclization of 2-aminophenol with aromatic aldehydes, providing high yields with low catalyst loading. nih.gov

CatalystReactantsSolvent/TempProductYield (%)Ref
Pd-supported nanocatalyst2-Aminophenol, AldehydesDMF, 80°C2-Phenyl benzoxazole83-95 nih.gov
EG–G2–Pd2-Aminophenol, BenzaldehydeEthanol, 50°C2-Phenylbenzoxazole88 nih.gov
CuI / TsOH·H₂O2-Aminophenol, β-DiketonesCH₃CN, 80°C2-Substituted benzoxazoles64-89 organic-chemistry.org
Ni(II) complex2-Aminophenol, Aromatic AldehydesDMF, 80°C2-Aryl benzoxazoles87-94 nih.gov

Brønsted and Lewis Acid Catalysis

Acid catalysts are highly effective in promoting the condensation and cyclodehydration steps required for heterocycle formation.

Brønsted Acids: These catalysts, which are proton donors, facilitate the reaction by activating carbonyl groups and promoting the elimination of water. Fluorophosphoric acid has been used as an efficient catalyst for the reaction of 2-aminophenols with aldehydes at room temperature. nih.gov A combination of a Brønsted acid (like TsOH·H₂O) and a copper salt can be used to synthesize benzoxazoles from 2-aminophenols and β-diketones. organic-chemistry.org Benzoic acid has also been shown to catalyze the multicomponent reaction of vinyl azides, aromatic aldehydes, and aromatic amines to form 1,2,5-trisubstituted imidazoles under metal-free conditions. organic-chemistry.org

Lewis Acids: Lewis acids activate reactants by accepting an electron pair. In some systems, metal salts like copper iodide (CuI) can function as Lewis acids, facilitating cyclization steps. organic-chemistry.org The development of chiral phosphoric acids has also enabled Lewis acid catalysis through pairing with alkaline earth metals for asymmetric synthesis. usf.edu

Ionic Liquid Catalyzed Syntheses

Ionic liquids (ILs) have emerged as green and reusable alternatives to traditional volatile organic solvents and catalysts. Their unique properties, such as negligible vapor pressure and high thermal stability, make them attractive for organic synthesis. researchgate.net

Imidazolium-based ionic liquids are particularly common. A Brønsted acidic ionic liquid (BAIL) gel, prepared from 1-methyl-3-(4-sulfobutyl)-1H-imidazolium hydrogen sulfate (B86663) and tetraethyl orthosilicate, has been used as a recyclable heterogeneous catalyst for the solvent-free synthesis of benzoxazoles, achieving high yields. nih.gov Dicationic imidazolium-based ILs have also shown promise as organocatalysts, with their bidentate nature potentially enhancing catalytic activity. mdpi.com In another example, imidazolium (B1220033) chloride was used as a metal-free promoter for the synthesis of 2-substituted benzoxazoles from 2-aminophenols and DMF derivatives. nih.gov The synthesis of 1,3-diazole and thiazole (B1198619) derivatives has been achieved using an ionic liquid in a basic medium. researchgate.net

Supported Catalysts (e.g., Fly Ash-Based Materials)

Heterogeneous catalysts, where the active catalytic species is immobilized on a solid support, offer significant advantages, including ease of separation from the reaction mixture and potential for recycling.

Silica-Supported Catalysts: A solid Cu(I) catalyst supported on aminated silica (B1680970) has been developed for the C-H amination of benzoxazoles, providing a cost-effective and heterogeneous process. researchgate.net Magnetic nanoparticles (Fe₃O₄) coated with silica and functionalized with a sulfonic acid group (Fe₃O₄@SiO₂-SO₃H) serve as a reusable solid acid catalyst for the solvent-free synthesis of 2-arylbenzoxazoles. ajchem-a.com

Fly Ash-Based Materials: Fly ash, a byproduct of coal combustion, is a cost-effective and environmentally friendly material for catalyst preparation. acs.org It is primarily composed of metal oxides like silica, alumina, and iron oxide, which can provide active sites or act as a stable support for other catalytic components. acs.org Fly ash itself can catalyze various organic reactions in a solvent-free manner. acs.orgcapes.gov.br It can also be doped or used as a support to create more complex catalysts. For instance, fly ash-based hybrid materials have been synthesized for condensation reactions, and bentonite (B74815) is often used as a binder to improve the mechanical strength of fly ash catalysts for industrial applications. asianpubs.orgnih.govacs.org

Advanced Synthetic Techniques and Green Chemistry Considerations

The development of synthetic methodologies for complex heterocyclic frameworks like this compound has increasingly focused on aligning with the principles of green chemistry. These advanced techniques aim to enhance reaction efficiency, reduce environmental impact, and simplify experimental procedures. Key areas of progress include the use of microwave irradiation, the elimination of volatile organic solvents, and the design of inherently sustainable synthetic pathways.

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering significant advantages over conventional heating methods. researchgate.netarkat-usa.org By directly coupling microwave energy with the molecules in the reaction mixture, this technique leads to rapid and uniform internal heating, which can dramatically accelerate reaction rates, often reducing reaction times from hours to mere minutes. arkat-usa.org This efficiency can also lead to higher yields and cleaner reaction profiles with fewer byproducts. arkat-usa.orgdergipark.org.tr

The application of microwave irradiation is particularly beneficial for the synthesis of heterocyclic compounds like benzoxazoles and benzimidazoles, which are constituent parts of the this compound system. researchgate.netdergipark.org.tr For instance, the condensation reaction of o-aminophenols with various carboxylic acids or their derivatives to form the benzoxazole ring is significantly enhanced under microwave conditions. researchgate.net Similarly, the synthesis of benzimidazoles from o-phenylenediamines and carboxylic acids using catalysts like zeolite has been efficiently performed under microwave irradiation. dergipark.org.tr In some cases, these reactions can be conducted in a one-pot manner, further streamlining the synthetic process. dergipark.org.tr The technology allows for precise temperature control, ensuring reproducibility, and can be adapted for solvent-free conditions, contributing to its standing as a green chemistry tool. arkat-usa.orgerdogan.edu.tr

Table 1: Examples of Microwave-Assisted Synthesis of Related Heterocycles

Starting Materials Product Type Conditions Reaction Time Yield
o-phenylenediamines / o-aminophenols + S-methylisothioamide hydroiodides Benzimidazoles / Benzoxazoles Silica gel, Microwave irradiation Not specified Not specified
1,2-diaminobenzene + Arylcarboxylic acid 2-aryl-1H-benzimidazoles Zeolite catalyst, Microwave irradiation Not specified Good
o-phenylenediamine + Chloroacetic acid + Hydrochloric acid 2-(chloromethyl)-1H-benzo[d]imidazole Microwave irradiation (ring closing step) Not specified Not specified

Solvent-Free Reaction Conditions

Eliminating volatile organic solvents is a cornerstone of green synthetic chemistry, as it reduces hazardous waste, cost, and safety risks. Solvent-free, or solid-state, reactions are highly effective for synthesizing heterocyclic systems. These reactions are often facilitated by grinding the reactants together, sometimes in the presence of a solid support or a catalyst.

Several methods have been developed for the solvent-free synthesis of benzoxazoles, benzimidazoles, and related structures. One approach involves the reaction of orthoesters with o-substituted aminoaromatics using catalysts like silica sulfuric acid or moisture-stable and inexpensive zirconium oxychloride (ZrOCl₂·8H₂O) under solvent-free conditions. jocpr.com Another strategy employs indium(III) triflate (In(OTf)₃) as a catalyst for the reaction between substituted 2-aminophenols and acyl chlorides without a solvent. jocpr.com

More recently, the use of recyclable catalysts under solvent-free conditions has gained prominence. For example, a Brønsted acidic ionic liquid has proven to be an efficient and reusable catalyst for the synthesis of benzo jocpr.comnih.govimidazo[1,2-a]pyrimidines. nih.govresearchgate.netrsc.org This method proceeds smoothly, providing good to excellent yields, and the catalyst can be easily recovered and reused, which is advantageous for potential industrial applications. researchgate.net Similarly, an imidazolium chlorozincate(II) ionic liquid supported on iron oxide nanoparticles has been used as a magnetically recoverable catalyst for benzoxazole synthesis under solvent-free sonication, a technique that combines the benefits of solvent elimination with an alternative energy source. nih.gov

Table 2: Examples of Syntheses Under Solvent-Free Conditions

Reactants Catalyst/Support Product Type Yield
2-aminobenzimidazole + Ethyl acetoacetate (B1235776) + Benzaldehyde Brønsted acidic ionic liquid Benzo jocpr.comnih.govimidazo[1,2-a]pyrimidines Good
Orthoesters + o-substituted aminoaromatics Zirconium oxychloride (ZrOCl₂·8H₂O) Benzoxazoles/Benzoxazolo[4,5-b]pyridines Not specified
Orthoesters + o-substituted aminoaromatics Silica sulfuric acid Benzoxazoles/Benzimidazoles Not specified
2-aminophenol + Benzaldehyde Imidazolium chlorozincate(II) ionic liquid on Fe₃O₄ nanoparticles Benzoxazole Up to 90%

Sustainable Synthetic Routes

Sustainable synthetic routes encompass a broader set of principles beyond just microwave use or solvent elimination, focusing on atom economy, the use of non-toxic and recyclable reagents, and energy efficiency. The goal is to create pathways that are environmentally benign and economically viable. researchgate.net

A key strategy in sustainable synthesis is the use of recyclable catalysts. Brønsted acidic ionic liquids, for instance, have been employed as efficient, metal-free, and recyclable catalysts for constructing fused imidazole derivatives. nih.govresearchgate.net These reactions proceed under solvent-free conditions, exhibit a broad substrate scope, and the catalyst can be reused for multiple cycles without a significant loss of activity, which helps in minimizing waste. researchgate.net This approach avoids the use of hazardous traditional acids and the potential for trace metal contamination in the final products. nih.gov

Another green approach involves using magnetically separable nanocatalysts. nih.gov An imidazolium-based ionic liquid supported on iron oxide (Fe₃O₄) nanoparticles has been successfully used to catalyze the synthesis of benzoxazoles and benzothiazoles. nih.gov The reaction proceeds under solvent-free conditions with ultrasound irradiation, producing water as the only byproduct. The catalyst can be easily separated from the reaction mixture using an external magnet and reused, demonstrating a sustainable cycle. nih.gov The development of one-pot protocols, where multiple reaction steps are carried out in the same vessel, also contributes to sustainability by reducing solvent use for intermediate purification and minimizing waste generation. conicet.gov.ar These methodologies, which often utilize green solvents like water and ethanol and streamlined work-up processes, represent a significant improvement in sustainability compared to previously reported routes. conicet.gov.ar

Table 3: Comparison of Sustainable Synthetic Approaches

Method Catalyst Key Green Features Product Type
Metal- and Solvent-Free Synthesis Brønsted acidic ionic liquid Recyclable catalyst, atom-economical, no metal contamination, solvent-free. nih.govresearchgate.net Benzo jocpr.comnih.govimidazo[1,2-a]pyrimidines. nih.govresearchgate.net
Ultrasound-Assisted Synthesis Imidazolium chlorozincate(II) on Fe₃O₄ nanoparticles Recyclable magnetic catalyst, solvent-free, mild conditions, water as sole byproduct. nih.gov Benzoxazoles, Benzothiazoles. nih.gov
Metal-Free Condensation Imidazolium chloride Economical, metal-free promoter, moderate to excellent yields. nih.gov 2-substituted Benzoxazoles, 2-substituted Benzothiazoles. nih.gov

Mechanistic Investigations of Ring Formation

The formation of the tricyclic this compound structure can be achieved through several strategic approaches, each involving distinct mechanistic pathways to construct the fused rings. These strategies typically involve the sequential or concerted formation of the imidazole and oxazole (B20620) rings from appropriately substituted benzene precursors.

The construction of the imidazo[4,5-e]benzoxazole skeleton frequently relies on intramolecular nucleophilic attack as the key ring-forming step. A common strategy involves the use of a precursor such as a substituted 2-aminophenol. The traditional approach for benzoxazole synthesis, which can be adapted for this fused system, is the condensation of 2-aminophenol with various carbonyl compounds. youtube.com

A plausible mechanistic pathway begins with a substituted o-aminophenol derivative that already contains a pre-formed or latent imidazole moiety. The cyclization to form the oxazole ring is often initiated by the nucleophilic attack of the phenolic hydroxyl group onto an activated carbon atom. For instance, a reaction between a 2-aminophenol and an isothiocyanate involves desulfurization and a cyclization reaction to form the benzoxazole ring. youtube.com

In a related context, the synthesis of fused imidazole systems can occur through ring transformation processes. For example, γ-keto-oxazoles can be transformed into fused imidazoles upon treatment with hydrazine, involving a series of ring-opening and ring-closure events. nih.gov Similarly, a mechanism for forming a fused pyridone ring involves sequential steps including intramolecular elimination of HCl to form an oxazole ring, followed by a regioselective intramolecular nucleophilic cyclization. nih.gov In the synthesis of benzo youtube.comacs.orgimidazo[2,1-b]thiazoles, a related fused system, direct nucleophilic attack and addition cyclization are key steps. nih.gov

Computational studies, such as Density Functional Theory (DFT) calculations, have been used to elucidate the mechanisms of similar ring formations. For instance, in the synthesis of imidazole-fused 1,4-benzoxazepines, DFT calculations showed that 7-exo-dig cyclization proceeds via a propargyl intermediate, initiated by proton abstraction from the benzimidazole nitrogen, followed by a nucleophilic attack of the nitrogen anion. rsc.org These studies highlight the importance of nucleophilic attack pathways in forming such fused heterocyclic systems.

An alternative strategy for ring formation involves the electrophilic activation of a functional group, which then undergoes intramolecular cyclization. A prominent example is the synthesis of 2-substituted benzoxazoles from tertiary amides and 2-aminophenols, promoted by triflic anhydride (B1165640) (Tf₂O). escholarship.org

The proposed mechanism for this type of reaction involves several key steps:

Activation of Amide: The tertiary amide reacts with Tf₂O to form a highly electrophilic intermediate, an amidinium salt. escholarship.org

Nucleophilic Addition: The amino group of a 2-aminophenol derivative acts as a nucleophile, attacking the electrophilic carbon of the amidinium salt. escholarship.org

Intramolecular Cyclization: Following the initial addition, an intramolecular cyclization occurs where the phenolic oxygen attacks the appropriate carbon, leading to the formation of the oxazole ring. escholarship.org

Elimination: The final step involves the elimination of a leaving group to yield the aromatic 2-substituted benzoxazole product. escholarship.org

This cascade reaction strategy is versatile and allows for the construction of the benzoxazole core while simultaneously introducing a desired substituent. escholarship.org Similarly, Brønsted acidic ionic liquids have been used as efficient heterogeneous catalysts for the synthesis of benzoxazoles under solvent-free conditions. acs.org The acidic catalyst activates the carbonyl group of an aldehyde, facilitating the attack by the amino group of 2-aminophenol and subsequent cyclodehydration to form the benzoxazole ring. acs.org

CatalystYield (%) of 2-phenylbenzoxazole
HCl48
H₃PO₄45
TsOH51
AlCl₃55
BAIL gel98

This table summarizes the catalytic efficiency of various acids in the synthesis of 2-phenylbenzoxazole, with the Brønsted acidic ionic liquid (BAIL) gel showing superior performance. Data sourced from acs.org.

Oxidative cyclization represents another major pathway to the benzoxazole and fused benzimidazole cores. These reactions typically involve the formation of a C-O or C-N bond through an oxidative process, often using a metal catalyst or a chemical oxidant. One common method is the oxidative cyclization of phenolic Schiff bases, which can be formed in situ from the condensation of a 2-aminophenol and an aldehyde. nih.gov

The synthesis of ring-fused benzimidazoles has been achieved through the oxidative cyclization of o-(cycloamino)anilines using oxidants like Oxone. The mechanism is believed to proceed through a nitroso intermediate. For benzoxazole synthesis specifically, iron-catalyzed oxidative coupling and cyclization reactions have been reported, providing an efficient route at room temperature. acs.org These methods avoid harsh conditions and often utilize inexpensive and environmentally benign catalysts.

A general mechanism for the oxidative cyclization of a 2-aminophenol with an aldehyde involves:

Formation of a Schiff base intermediate.

Oxidation of the intermediate.

Intramolecular cyclization of the oxidized species.

Aromatization to yield the final benzoxazole product.

This approach is advantageous for its operational simplicity and high atom economy. youtube.com

Reactivity Studies of the Fused System

The reactivity of the this compound core is dictated by the electronic properties of its constituent rings. The fusion of the electron-rich imidazole ring with the benzoxazole system creates a unique electronic landscape that influences its susceptibility to electrophilic and nucleophilic attack. Direct experimental data on the reactivity of this compound is limited; therefore, its reactivity is largely inferred from related heterocyclic systems.

The this compound system contains three distinct rings: benzene, oxazole, and imidazole. The imidazole ring is generally the most activated towards electrophilic aromatic substitution (EAS) due to its electron-rich nature. In contrast, the benzoxazole moiety is less reactive. Therefore, electrophilic attack is predicted to occur preferentially on the imidazole portion of the fused system.

The regioselectivity of the substitution can be predicted by examining the stability of the cationic intermediate (arenium ion) formed upon attack at different positions. youtube.com For imidazo[1,2-a]pyrazine, a related fused system, electrophilic attack is observed at the C-3 position of the imidazole ring because the resulting intermediate can maintain aromaticity in the six-membered ring, leading to greater stability. youtube.com A similar rationale would apply to this compound, suggesting that substitution would favor the imidazole ring at a position that best stabilizes the positive charge through resonance without disrupting the aromaticity of the adjacent rings.

Common EAS reactions include nitration and halogenation.

Nitration : This is typically carried out using a mixture of nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). youtube.com

Halogenation : Bromination or chlorination can be achieved using Br₂ or Cl₂ with a Lewis acid catalyst like FeBr₃ or AlCl₃. youtube.com

ReactionReagentsPredicted Major Product Position
NitrationHNO₃ / H₂SO₄Substitution on the imidazole ring
BrominationBr₂ / FeBr₃Substitution on the imidazole ring
Friedel-Crafts AcylationRCOCl / AlCl₃Substitution on the imidazole ring

This table outlines potential electrophilic aromatic substitution reactions on the this compound core, with the predicted site of reaction based on the general reactivity of fused imidazole systems.

Nucleophilic aromatic substitution (SₙAr) on the this compound ring is generally difficult due to the electron-rich nature of the heterocyclic system. Such reactions typically require the presence of a good leaving group (e.g., a halogen) and often need strong electron-withdrawing groups (such as a nitro group) to activate the ring system towards nucleophilic attack.

Studies on halogenoimidazoles show that the position of substitution depends on the specific substrate and reaction conditions. For example, N-protected derivatives of 2,4,5-tribromoimidazole (B189480) react with various nucleophiles primarily by displacing the bromine atom at the 2-position. escholarship.org However, in 5-bromo-4-nitro-substituted imidazoles, the nucleophile displaces the bromine atom at the 5-position, demonstrating the powerful directing effect of the nitro group. escholarship.org

Therefore, for a hypothetical halogenated this compound, nucleophilic substitution would likely occur at the halogenated carbon. The presence of an activating group would significantly facilitate this reaction.

Substrate ExampleNucleophilePotential Product
Halo-imidazo[4,5-e]benzoxazoleSodium methoxide (B1231860) (NaOMe)Methoxy-imidazo[4,5-e]benzoxazole
Halo-imidazo[4,5-e]benzoxazoleAmmonia (NH₃)Amino-imidazo[4,5-e]benzoxazole
Nitro-halo-imidazo[4,5-e]benzoxazoleSodium thiophenoxide (NaSPh)Phenylthio-nitro-imidazo[4,5-e]benzoxazole

This table provides hypothetical examples of nucleophilic substitution reactions on a substituted this compound core, illustrating the replacement of a leaving group by various nucleophiles.

Information regarding the chemical compound “this compound” is not available in the searched resources.

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Spectroscopic and Crystallographic Characterization Methodologies

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy stands as an unparalleled tool for the definitive structural determination of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical structure, connectivity, and stereochemistry of a compound.

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the number and type of hydrogen atoms in a molecule. In the study of 3-alkyl-8-phenyl-3H-imidazo[4,5-e] nih.govnih.govbenzoxazoles, ¹H NMR spectra, typically recorded in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆), reveal characteristic signals for the protons of the fused ring system and its substituents.

For instance, the aromatic protons of the benzoxazole (B165842) moiety typically appear as multiplets in the downfield region of the spectrum, generally between δ 7.0 and 8.5 ppm. The chemical shifts are influenced by the electronic effects of the fused imidazole (B134444) ring and any substituents present. The protons of the imidazole ring also resonate in this aromatic region. The specific chemical shifts and coupling constants (J-values) provide crucial information for assigning each proton to its specific position within the heterocyclic framework. For substituted derivatives, the signals corresponding to the substituent groups, such as the alkyl and phenyl protons in 3-alkyl-8-phenyl-3H-imidazo[4,5-e] nih.govnih.govbenzoxazoles, are also observed at their characteristic chemical shifts.

Table 1: Representative ¹H NMR Spectral Data for a 3-alkyl-8-phenyl-3H-imidazo[4,5-e] nih.govnih.govbenzoxazole derivative.

Proton Chemical Shift (δ, ppm) Multiplicity
Aromatic-H 7.00 - 8.50 Multiplet
Alkyl-H (Varies with substituent) (Varies)
Phenyl-H (Varies with substituent) (Varies)

Note: Data is generalized based on typical chemical shift ranges for this class of compounds.

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. In the analysis of 3H-imidazo[4,5-e] nih.govnih.govbenzoxazole derivatives, the ¹³C NMR spectra display distinct signals for each unique carbon atom.

The carbon atoms of the fused aromatic rings typically resonate in the range of δ 110–160 ppm. The quaternary carbons at the ring junctions and those bearing heteroatoms often appear at the lower field end of this range. The chemical shifts of the carbons in the imidazole and benzoxazole rings are sensitive to the electronic environment and can be used to confirm the fusion pattern of the heterocyclic system. The carbon signals of any substituents, such as alkyl and phenyl groups, will also be present at their expected chemical shifts.

Table 2: Representative ¹³C NMR Spectral Data for a 3-alkyl-8-phenyl-3H-imidazo[4,5-e] nih.govnih.govbenzoxazole derivative.

Carbon Type Chemical Shift (δ, ppm)
Aromatic C-H 110 - 130
Aromatic C (quaternary) 130 - 160
Alkyl C (Varies with substituent)
Phenyl C (Varies with substituent)

Note: Data is generalized based on typical chemical shift ranges for this class of compounds.

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning complex ¹H and ¹³C NMR spectra and for determining the spatial relationships between atoms. For complex heterocyclic systems like imidazo[4,5-e]benzoxazoles, techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) are particularly valuable.

Vibrational Spectroscopy for Molecular Fingerprinting and Conformational Analysis

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending, etc.). The resulting spectrum is a unique fingerprint of the molecule, with specific absorption bands corresponding to particular functional groups.

For 3H-imidazo[4,5-e] nih.govnih.govbenzoxazole derivatives, the FT-IR spectra exhibit characteristic absorption bands that confirm the presence of the fused heterocyclic core and any substituents. nih.gov Key vibrational bands include:

C=N and C=C stretching vibrations: These typically appear in the region of 1650–1450 cm⁻¹ and are characteristic of the aromatic and heteroaromatic rings.

C-O-C stretching vibrations: The ether linkage within the benzoxazole ring gives rise to characteristic bands, often in the 1280–1050 cm⁻¹ region.

Aromatic C-H stretching: These are usually observed above 3000 cm⁻¹.

Substituent vibrations: The spectra will also show bands corresponding to the vibrational modes of any substituents, such as C-H stretching and bending for alkyl groups.

Table 3: Characteristic FT-IR Absorption Bands for Imidazo[4,5-e]benzoxazole Derivatives.

Vibrational Mode Wavenumber (cm⁻¹)
Aromatic C-H Stretch > 3000
C=N and C=C Stretch 1650 - 1450
C-O-C Stretch 1280 - 1050

Note: Data is generalized based on typical ranges for these functional groups.

FT-Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of laser light. Raman scattering is particularly sensitive to non-polar bonds and symmetric vibrations, which may be weak or absent in the FT-IR spectrum.

Analysis of Characteristic Vibrational Modes

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a detailed fingerprint of the functional groups and bonding arrangements within a molecule. The analysis of the vibrational modes of 2H-Imidazo[4,5-E]benzoxazole and its analogs reveals characteristic frequencies for the key structural motifs.

The stretching vibrations of the imidazole and benzoxazole rings are of particular diagnostic importance. The N-H stretching vibration of the imidazole ring typically appears as a distinct band in the IR spectrum. For instance, in 2,4,5-triarylimidazole derivatives, this band is observed around 3437 cm⁻¹. researchgate.net

The C=N stretching vibrations within the fused heterocyclic system are generally found in the region of 1672–1566 cm⁻¹. esisresearch.org For example, a C=N stretching mode in a benzoxazole derivative has been reported at 1517 cm⁻¹, while in some imidazole derivatives, this vibration is seen at 1681 cm⁻¹ and 1570 cm⁻¹. researchgate.netesisresearch.orgresearchgate.net The stretching of the imidazolium (B1220033) ring itself can also give rise to strong absorptions, for example at 1558 cm⁻¹. researchgate.net

C-O stretching vibrations, characteristic of the oxazole (B20620) moiety, are also readily identified. The asymmetric C-O-C vibration is typically observed at higher wavenumbers than the symmetric stretch. For example, in a substituted benzoxazole, the asymmetric and symmetric C-O-C stretching vibrations have been assigned at 1144 cm⁻¹ and 1063 cm⁻¹ in the IR spectrum, respectively. esisresearch.org

The aromatic C=C stretching vibrations from the benzene (B151609) portion of the benzoxazole ring typically appear in the range of 1615–1451 cm⁻¹. esisresearch.org For example, in 2,4,5-triarylimidazole derivatives, C=C stretching bands have been observed at 1599 and 1489 cm⁻¹. researchgate.net

Interactive Data Table: Characteristic Vibrational Frequencies for Imidazo[4,5-E]benzoxazole and Related Structures

Vibrational ModeTypical Wavenumber Range (cm⁻¹)Examples (cm⁻¹)Reference
N-H Stretch (Imidazole)3400 - 35003437 researchgate.net
C=N Stretch1517 - 16811517, 1570, 1681 researchgate.netesisresearch.orgresearchgate.net
Imidazolium Ring Stretch1500 - 16201558 researchgate.net
Aromatic C=C Stretch1451 - 16151489, 1599 researchgate.netesisresearch.org
Asymmetric C-O-C Stretch~11441144 esisresearch.org
Symmetric C-O-C Stretch~10631063 esisresearch.org

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of its molecular ion.

Electron Ionization Mass Spectrometry (EI-MS)

Electron ionization (EI) is a hard ionization technique that often leads to extensive fragmentation of the analyte molecule. nih.gov This fragmentation provides a detailed "fingerprint" that is highly useful for structural elucidation. libretexts.org For imidazole and its derivatives, EI-MS reveals characteristic fragmentation pathways. nih.gov The molecular ion peak is often observed, and its fragmentation can involve the loss of small, stable molecules or radicals. nih.govnih.gov For instance, the fragmentation of imidazole derivatives can proceed through the loss of HCN, a characteristic neutral loss for this ring system. nih.gov The fragmentation patterns of pyrimidine (B1678525) derivatives, which share some structural similarities, often involve the successive loss of simple functional groups followed by the decomposition of the heterocyclic rings. sapub.org

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar and thermally labile molecules, as it typically produces protonated molecules [M+H]⁺ with minimal fragmentation. nih.gov This is highly advantageous for accurately determining the molecular weight of the parent compound. nih.gov ESI-MS has been successfully employed for the analysis of various heterocyclic compounds, including benzoxazolinones and imidazo[4,5-b]pyridine derivatives. mdpi.comnih.gov In the analysis of nitazene (B13437292) analogs, which are 2-benzylbenzimidazole derivatives, ESI-MS revealed the presence of both singly charged protonated molecules [M+H]⁺ and doubly charged ions [M+2H]²⁺. nih.gov

Mass Spectral Studies for Structural Confirmation

The combination of molecular weight information from soft ionization techniques like ESI-MS and the detailed fragmentation patterns from EI-MS provides a powerful tool for the structural confirmation of this compound and its derivatives. The observed fragmentation patterns can be rationalized based on the known chemical principles of bond strengths and the stability of the resulting fragments. For example, the fragmentation of thiazole (B1198619) and imidazolidine (B613845) derivatives has been investigated to elucidate their structures. researchgate.net Similarly, mass spectral data has been instrumental in confirming the structures of synthesized imidazole derivatives. ajol.info The fragmentation patterns of ketamine analogues, which are aromatic cyclohexanone (B45756) amine derivatives, have been systematically studied to facilitate their rapid identification. nih.gov

X-ray Crystallography for Precise Three-Dimensional Structural Determination

While spectroscopic methods provide valuable information about connectivity and functional groups, X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Single-Crystal X-ray Diffraction (SCXRD) for Absolute Structure Determination

Single-crystal X-ray diffraction (SCXRD) analysis provides unambiguous proof of a molecule's structure, including bond lengths, bond angles, and stereochemistry. This technique has been widely applied to confirm the structures of various heterocyclic compounds, including those with imidazole and benzimidazole (B57391) cores. ajol.infobeilstein-journals.orgresearchgate.net For instance, the crystal structure of a pyridazino[4,5-b]indol-4-one derivative was unequivocally assigned using SCXRD. mdpi.com The crystal structure of an imidazolium picrate (B76445) has been determined to belong to the orthorhombic system with the space group P bca. researchgate.net Similarly, the absolute configuration of a complex organic molecule was assigned as 1R, 2S, 6R, 7R, 8S through SCXRD analysis. beilstein-journals.org

Interactive Data Table: Example Crystallographic Data for an Imidazole Derivative

ParameterValueReference
Crystal SystemMonoclinic ajol.info
Space GroupP2₁/c ajol.info
a (Å)11.1894 (2) ajol.info
b (Å)19.5577 (4) ajol.info
c (Å)8.2201 (2) ajol.info
β (°)104.919 (2) ajol.info
Volume (ų)1738.24 (6) ajol.info
Z4 ajol.info

Analysis of Bond Lengths, Bond Angles, and Torsion Angles4.4.3. Investigation of Crystal Packing and Lattice Structures4.4.4. Hirshfeld Surface Analysis for Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

Further experimental investigation, including single-crystal X-ray diffraction and subsequent computational analysis, would be required to determine these structural and intermolecular properties for this compound.

Computational Chemistry and Theoretical Investigations of 2h Imidazo 4,5 E Benzoxazole

Simulated Spectroscopic Data and Comparison with Experimental Results

Computational chemistry serves as a powerful tool for predicting the spectroscopic properties of novel molecules, aiding in their identification and characterization. Theoretical simulations of vibrational frequencies, NMR chemical shifts, and UV-Vis absorption spectra are standard practices in modern chemical research. For 2H-Imidazo[4,5-E]benzoxazole, however, specific computational data appears to be unpublished or not widely disseminated.

Theoretical Vibrational Frequencies and Intensities

The calculation of theoretical vibrational frequencies, typically using methods like Density Functional Theory (DFT), provides a predicted infrared (IR) and Raman spectrum. This data is invaluable for assigning experimental vibrational bands to specific molecular motions. At present, there are no published studies containing calculated vibrational frequencies and intensities for this compound.

Calculated NMR Chemical Shifts

Similarly, the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts through computational methods like the Gauge-Independent Atomic Orbital (GIAO) method is a common approach to confirm molecular structures. No publicly available research presents calculated ¹H and ¹³C NMR chemical shifts for this compound.

UV-Vis Absorption Spectra Predictions

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for simulating electronic transitions and predicting UV-Vis absorption spectra. This information is crucial for understanding the photophysical properties of a compound. Literature detailing the predicted UV-Vis absorption maxima (λmax) for this compound could not be located.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the characterization of transition states and the calculation of reaction energy profiles. This provides deep insights into reaction feasibility and pathways.

Transition State Characterization

The identification and characterization of transition state structures are fundamental to understanding the kinetics and mechanism of a chemical reaction. Mechanistic studies involving computational modeling for the synthesis or reactions of this compound, which would include transition state analysis, are not available in the reviewed literature.

Energy Profile Calculations for Reaction Pathways

By calculating the relative energies of reactants, intermediates, transition states, and products, computational chemistry can construct a detailed energy profile for a reaction pathway. Such profiles are essential for determining the most likely reaction mechanism. As with the other outlined areas, specific energy profile calculations for reactions involving this compound have not been reported in accessible scientific literature.

Structure Property Relationships in 2h Imidazo 4,5 E Benzoxazole Derivatives

Influence of Substituent Effects on Electronic Properties

The electronic landscape of the 2H-Imidazo[4,5-E]benzoxazole core is highly sensitive to the nature of the substituents attached to it. These substituents can modulate the energy levels of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—which in turn dictates the compound's electronic behavior and reactivity.

Detailed research on related heterocyclic systems like benzothiazole (B30560) and benzimidazole (B57391) derivatives provides a framework for understanding these effects. nih.govnih.gov Electron-donating groups (EDGs), such as methyl (-CH₃) or methoxy (B1213986) (-OCH₃), tend to increase the energy of the HOMO. nih.govelsevierpure.com This destabilization of the HOMO level leads to a smaller HOMO-LUMO energy gap (E_gap), making the molecule more susceptible to oxidation. Conversely, electron-withdrawing groups (EWGs), like the nitro group (-NO₂), significantly lower the energy of both the HOMO and LUMO. nih.gov The pronounced effect on the LUMO energy results in a substantially reduced energy gap, which can enhance the molecule's electron-accepting capabilities.

Computational studies, often employing Density Functional Theory (DFT), are instrumental in predicting these electronic properties. For instance, in a study on benzothiazole derivatives, the substitution of a methyl group with a nitro group on a furan (B31954) ring attached to the core structure lowered both HOMO and LUMO energy levels, resulting in a reduced energy gap from 2.83 eV in the ground state. nih.gov This principle of tuning the frontier orbital energies is fundamental in the design of organic materials for electronic applications.

Table 1: Effect of Substituents on Frontier Molecular Orbital Energies (Illustrative Data from Benzothiazole Derivatives)

Compound IDSubstituent GroupHOMO Energy (eV)LUMO Energy (eV)Energy Gap (eV)
Comp1-H-5.59-1.953.64
Comp2-CH₃ (EDG)-5.58-1.883.70
Comp3-NO₂ (EWG)-6.18-3.352.83
Comp4-CH₃ (EDG, different position)-5.52-1.923.60

Data is illustrative and based on findings for benzothiazole derivatives to demonstrate the principle of substituent effects. nih.gov

Impact of Structural Modifications on Optical Properties (e.g., Fluorescence, Luminescence)

The optical properties of imidazobenzoxazole derivatives, particularly their ability to absorb and emit light, are directly linked to their molecular structure. Modifications to the parent scaffold can alter the absorption and emission wavelengths, as well as the efficiency of the fluorescence process (quantum yield).

The synthesis of new fluorophores based on the related 3H-imidazo[4,5-e] researchgate.netosi.lvbenzoxazole (B165842) series demonstrates this connection. osi.lv The introduction of substituents can shift the emission and absorption spectra. For example, the regioselective nitration of 3-alkyl-8-phenyl-3H-imidazo[4,5-e] researchgate.netosi.lvbenzoxazoles leads to new fluorescent compounds with distinct photophysical characteristics. osi.lv The study of these derivatives includes detailed analysis of their UV-visible absorption and fluorescence emission spectra. osi.lv

In general, extending the π-conjugation of the system by adding aromatic or other unsaturated groups typically leads to a bathochromic (red) shift in both the absorption and emission spectra. nih.gov The nature of the substituent also plays a critical role; electron-donating groups can enhance fluorescence intensity, while heavy atoms or certain electron-withdrawing groups may quench fluorescence.

The environment, such as the polarity of the solvent, can also impact the optical properties. For a series of 2,5-disubstituted 1,3,4-oxadiazole (B1194373) derivatives, a related class of heterocycles, the absorption and fluorescence emission responses were shown to be tunable, with increased conjugation length causing a red shift. nih.gov In another example, the fluorescence of 2,5-bis(2-benzoxazolyl)hydroquinone (BBHQ) was suppressed when embedded within the pores of an opal photonic crystal, demonstrating the influence of the local environment on radiative processes. researchgate.net

Table 2: Spectroscopic Data for Novel Fluorescent 3H-Imidazo[4,5-e] researchgate.netosi.lvbenzoxazole Derivatives

CompoundAbsorption Max (λ_abs, nm)Emission Max (λ_em, nm)Stokes Shift (nm)
3-Ethyl-7-nitro-8-phenyl-3H-imidazo[4,5-e] researchgate.netosi.lvbenzoxazole370520150
3-Butyl-7-nitro-8-phenyl-3H-imidazo[4,5-e] researchgate.netosi.lvbenzoxazole373524151

Data derived from research on the 3H-imidazo[4,5-e] researchgate.netosi.lvbenzoxazole series. osi.lv

Stereochemical Considerations and Conformational Dynamics

The conformational landscape of benzoxazole-containing molecules can be explored through computational methods and experimental techniques like X-ray crystallography. researchgate.netnih.gov For instance, the study of 2-(carbonylmethylthio)benzo[d]oxazole reveals that the molecule's conformation is primarily defined by the internal rotation around two key dihedral angles. nih.gov Computational analysis showed that a planar conformation, where the methyl thioacetate (B1230152) group is oriented toward the C=N bond of the benzoxazole ring, is the most stable form, which was in agreement with the experimental crystal structure. nih.gov

In another study on 2-substituted benzoxazole derivatives, single-crystal X-ray analysis revealed different conformations depending on the substituents. researchgate.net One derivative showed a trans configuration between the chlorophenyl and benzoxazole groups, while another exhibited a cisoid conformation between a cyano group and the benzoxazole nitrogen. researchgate.net These findings underscore how even subtle changes in substitution can lead to distinct spatial arrangements, which can have significant implications for the molecule's biological activity or material properties. The flexibility of side chains and the potential for different spatial orientations are key considerations in drug design and the development of materials with specific packing properties.

Table 3: Conformational Preferences in a Benzoxazole Derivative

Dihedral Angle (τ)ConformationRelative Energy (kcal/mol)Description
τ1 (C7=N1–C8–S1)synperiplanar0.0Most stable conformer, agrees with crystal structure.
τ1 (C7=N1–C8–S1)antiperiplanar+1.2Higher energy conformer.
τ2 (C8–S1–C9=O)synperiplanar0.0Most stable orientation of the C=O and C-S bonds.
τ2 (C8–S1–C9=O)antiperiplanar+0.59Slightly higher energy orientation.

Data based on computational analysis of 2-(methoxycarbonylmethylthio)benzo[d]oxazole. nih.gov

Advanced Applications in Materials Science and Industrial Technologies

Utilization in Organic Electronic and Spintronic Devices

Currently, there is limited specific research data on the application of 2H-imidazo[4,5-e]benzoxazole in organic electronic and spintronic devices. However, the characteristics of related imidazole (B134444) and benzoxazole (B165842) derivatives suggest potential utility. Imidazole-based compounds have been explored for roles in organic light-emitting diodes (OLEDs), often serving as electron-accepting units or as part of bifunctional materials capable of both charge transport and emission. Derivatives of carbazole (B46965) and diphenyl imidazole, for instance, have been synthesized and investigated as fluorescent emitters and host materials in OLEDs. These compounds can exhibit high triplet energies and efficient charge mobility, which are critical parameters for device performance.

Similarly, polycyclic fused systems containing benzoxazole are recognized for their relevant photophysical properties, making them candidates for phosphors in optoelectronics. The inherent rigidity and planarity of the imidazo-benzoxazole skeleton could facilitate π-stacking and efficient charge transport, which are desirable properties for organic field-effect transistors (OFETs) and other electronic components. The development of functionalized π-conjugated materials often incorporates such heterocyclic systems. The exploration of this compound in these areas remains a promising, yet underexplored, field of research.

Integration into Optical and Luminescent Materials

The integration of imidazole and benzoxazole rings into a single molecule strongly suggests a predisposition for optical and luminescent applications, owing to the aromatic and electron-rich nature of these heterocycles.

While specific studies on the fluorescence of this compound are not widely available, research on its isomers and related structures is illuminating. For example, novel fluorophores based on the 3H-imidazo[4,5-e][2,1]benzoxazole system have been synthesized. These compounds were found to exhibit notable fluorescence properties. The study demonstrated that the strategic nitration of the benzoxazole ring system could be used to tune the spectroscopic characteristics of these materials.

The photophysical properties of related benzo researchgate.netscience.org.geimidazo[1,2-a]pyrimidines have also been studied, revealing positive emission solvatochromism with significant Stokes shifts, and in some cases, aggregation-induced emission (AIE) and mechanofluorochromic behavior. These findings underscore the potential of the broader class of imidazo-benzoxazole derivatives as versatile fluorescent materials. The design of new luminescent materials often focuses on creating rigid, planar structures with extended π-conjugation to enhance quantum yields and tune emission wavelengths, a description that fits the this compound core.

Table 1: Photophysical Properties of a Related Benzo researchgate.netscience.org.geimidazo[1,2-a]pyrimidine Derivative (Compound 6c)

Property Value
Solvent Tetrahydrofuran (THF)
Aggregation-Induced Emission (AIE) Illustrated with varying water fractions (fw) in THF
Mechanofluorochromism Demonstrated changes in emission upon mechanical stimulation

The extended π-conjugated system of this compound makes it a strong candidate for use as a chromophore, the part of a molecule responsible for its color. Benzoxazole-containing compounds are utilized in the synthesis of various dyes. For instance, 7-dialkylamino-2H-1,4-benzoxazin-2-ones, which share the benzoxazole core, function as fluorescent dyes with large Stokes shifts. The color and properties of such dyes can be finely tuned by introducing different substituents onto the heterocyclic framework. Although direct application of this compound as a dye has not been detailed, its structural similarity to known chromophores suggests a high potential for this application, particularly in creating thermally stable pigments or functional dyes for advanced applications.

The application of this compound in photovoltaic devices is an area that warrants future investigation. Heterocyclic compounds, particularly those with strong electron-withdrawing or -donating capabilities and broad absorption spectra, are key components in organic photovoltaics (OPVs) and dye-sensitized solar cells (DSSCs). Pyrimidine (B1678525) derivatives, which are structurally related to the imidazo-pyrimidine systems, have been used in the construction of push-pull molecules for DSSCs. The imidazo-benzoxazole scaffold could potentially act as an electron acceptor or as part of a sensitizer (B1316253) dye, absorbing light and facilitating charge separation and transport. Its rigid structure would be beneficial for creating stable and ordered thin films, which is crucial for efficient solar cell performance.

Role as Ligands in Coordination Chemistry

The presence of multiple nitrogen heteroatoms in the this compound structure makes it an excellent candidate for use as a ligand in coordination chemistry. The imidazole and oxazole (B20620) rings both offer nitrogen atoms with lone pairs of electrons available for coordination with metal ions.

Imidazole and its derivatives are widely employed as versatile ligands in the construction of metal-organic frameworks (MOFs) and other coordination complexes. belnauka.bytsu.ge The imidazole ring can coordinate to metal centers through its pyridinic nitrogen atom, acting as a monodentate ligand, or it can be deprotonated to form an imidazolate anion that acts as a bridging ligand between two metal centers.

Similarly, the benzoxazole moiety can coordinate to metals through its nitrogen atom. Research on 2-[(phosphinoyl)methyl]benzoxazole ligands has demonstrated their ability to form stable complexes with lanthanide ions, acting as bidentate ligands by coordinating through both the benzoxazole nitrogen and the oxygen of the phosphinoyl group.

While the synthesis of specific metal complexes with this compound as the ligand is not yet extensively documented, the synthesis of adamantane (B196018) derivatives of imidazo[4,5-e]benzoxazole has been reported with the explicit purpose of using them as ligands for creating metal coordination compounds. researchgate.nettsu.ge The design of such complexes could lead to materials with interesting magnetic, catalytic, or photoluminescent properties, depending on the choice of the metal ion and the coordination geometry. The rigid, multi-dentate nature of the imidazo-benzoxazole ligand could be exploited to create stable and well-defined polynuclear complexes or coordination polymers.

Table 2: Potential Coordination Sites and Modes of Imidazo-Benzoxazole Ligands

Heterocycle Potential Donor Atom(s) Common Coordination Modes
Imidazole Pyridinic Nitrogen Monodentate, Bridging (as imidazolate)

Supramolecular Assembly through Coordination

The strategic use of metal-ligand coordination is a cornerstone of supramolecular chemistry, enabling the construction of highly ordered and functional architectures from molecular building blocks. The unique structural and electronic properties of this compound make it a compelling candidate for the design of novel supramolecular assemblies through coordination with metal ions. This section explores the potential of this heterocyclic compound to act as a versatile ligand in the formation of discrete coordination complexes and extended metal-organic frameworks (MOFs).

The formation of supramolecular structures is highly dependent on the coordination preferences of the metal ions and the geometry of the organic ligand. By carefully selecting metal ions with specific coordination geometries (e.g., linear, tetrahedral, square planar, octahedral), it is possible to direct the self-assembly process towards desired architectures. For instance, the use of ditopic or polytopic ligands in conjunction with appropriate metal centers can lead to the formation of discrete, cage-like structures, often referred to as coordination cages or molecular boxes. nih.gov Alternatively, extended one-, two-, or three-dimensional coordination polymers and MOFs can be synthesized, exhibiting properties such as porosity, which is valuable for applications in gas storage and catalysis. researchgate.netacs.org

Research on related benzimidazole (B57391) and benzoxazole derivatives has demonstrated their successful incorporation into such supramolecular systems. acs.orgconsensus.app For example, metal-organic frameworks based on different benzimidazole derivatives have been synthesized, where the length and substituent groups of the ligands influence the final structures. acs.org Similarly, benzoxazole-containing ligands have been employed in the construction of robust covalent organic frameworks (COFs) with applications in photocatalysis. rsc.orgacs.org These examples provide a strong precedent for the potential of this compound to form analogous, and potentially novel, supramolecular materials.

The table below outlines the potential coordination behavior of this compound with various metal ions and the predicted resulting supramolecular architectures. This predictive information is based on the known coordination chemistry of its constituent heterocyclic systems.

Metal Ion ExampleTypical Coordination GeometryPotential Supramolecular Assembly with this compoundPotential Applications
Ag(I)Linear, Bent1D Coordination PolymerLuminescent materials, Antimicrobial agents
Cu(II)Square Planar, Tetrahedral, OctahedralDiscrete Dinuclear Complexes, 2D or 3D MOFsCatalysis, Sensing
Zn(II)Tetrahedral, Octahedral3D Metal-Organic FrameworksGas storage, Drug delivery
Pd(II)Square PlanarDiscrete Molecular Squares or CagesCatalysis, Molecular recognition
Ln(III) (e.g., Eu, Tb)High Coordination Numbers (7-9)Luminescent Coordination PolymersBio-imaging, Lighting

The synthesis of these supramolecular assemblies would typically involve the reaction of this compound with a suitable metal salt in an appropriate solvent system, often under solvothermal conditions. The resulting structures would be characterized by techniques such as single-crystal X-ray diffraction to elucidate the precise connectivity and geometry of the coordination network. The functional properties of these materials, such as their porosity, luminescence, or catalytic activity, would then be investigated, opening up new avenues for the application of this compound in materials science and industrial technologies.

Conclusion and Future Research Directions

Summary of Key Findings in 2H-Imidazo[4,5-E]benzoxazole Research

Research into this compound and its derivatives has primarily focused on their synthesis and biological evaluation. While specific studies on the parent this compound are limited, the broader families of benzoxazoles and imidazoles, which constitute its core structure, have been extensively investigated, providing valuable insights into the potential of this fused system.

Key findings from related research on benzoxazole (B165842) and imidazole (B134444) derivatives highlight their significant pharmacological potential. These compounds have demonstrated a wide array of biological activities, including antimicrobial, antifungal, anticancer, anti-inflammatory, and antiviral properties. nih.govnih.gov For instance, certain 2-substituted benzoxazole derivatives have shown potent antibacterial activity, particularly against E. coli, and moderate antifungal activity. nih.gov Molecular docking studies have suggested that their mechanism of action could be linked to the inhibition of DNA gyrase. nih.gov

Furthermore, benzoxazole-based hydrazone derivatives have been identified as potential antiglioma agents, with some compounds exhibiting significant cytotoxicity against glioma cell lines and demonstrating pro-apoptotic effects. The versatility of the benzoxazole scaffold is also evident in its application in agricultural chemistry, where derivatives have shown promise as herbicides and insecticides. mdpi.com Similarly, the benzimidazole (B57391) moiety is a crucial component in many pharmaceutical agents and is known for its ability to interact with a wide range of biological targets. nih.gov

The synthesis of these related heterocyclic systems has also been a major focus. Traditional methods often involve the condensation of 2-aminophenol (B121084) with various carbonyl compounds under different reaction conditions. nih.gov More recent advancements have explored the use of various catalysts, including metal and nanocatalysts, to improve reaction efficiency and yield. nih.gov

Table 1: Summary of Biological Activities of Related Benzoxazole and Imidazole Derivatives

Compound ClassBiological ActivityKey Findings
2-Substituted BenzoxazolesAntimicrobialPotent against E. coli, moderate antifungal activity. nih.gov
Benzoxazole-based HydrazonesAntigliomaSelective cytotoxicity and induction of apoptosis in glioma cells.
Benzoxazole DerivativesAgriculturalHerbicidal and insecticidal properties. mdpi.com
Benzimidazole DerivativesAnticancerDual inhibition of EGFR and BRAFV600E, induction of apoptosis. nih.gov

Emerging Synthetic Challenges and Opportunities

The synthesis of complex heterocyclic systems like this compound presents both challenges and opportunities for organic chemists. A primary challenge lies in the development of efficient and regioselective methods for the construction of the fused ring system. Traditional synthetic routes can sometimes suffer from harsh reaction conditions, low yields, and the formation of multiple isomers, which complicates purification. nih.gov

However, these challenges also create opportunities for innovation. There is a growing interest in developing greener and more sustainable synthetic protocols. This includes the use of environmentally benign solvents, catalyst-free reactions, and energy-efficient methods like microwave or ultrasound-assisted synthesis. researchgate.net For example, a greener approach for the synthesis of benzo researchgate.netnih.govimidazo[2,1-b]thiazoles has been reported using 2,2,2-trifluoroethanol (B45653) (TFE) as a reaction medium under catalyst-free conditions at room temperature. researchgate.net

Another area of opportunity lies in the development of novel catalytic systems. The use of nanocatalysts, for instance, offers advantages such as high surface area, reusability, and mild reaction conditions. nih.gov Similarly, the exploration of metal-catalyzed cross-coupling reactions could provide new avenues for the functionalization of the this compound core, allowing for the introduction of diverse substituents and the fine-tuning of its properties. nih.gov The development of one-pot or multicomponent reactions that can construct the entire fused ring system in a single step would also be a significant advancement, offering improved atom economy and operational simplicity.

The synthesis of imidazole-fused 1,4-benzoxazepines through base-mediated 7-exo-dig cyclizations highlights the potential for developing novel cyclization strategies. nih.gov Such approaches could be adapted for the synthesis of the five-membered ring in this compound.

Unexplored Avenues in Computational Chemistry and Advanced Material Applications

While the biological potential of related heterocycles is well-documented, the application of this compound in computational chemistry and advanced materials remains largely unexplored. This presents a significant opportunity for future research.

Computational Chemistry:

Computational methods, such as Density Functional Theory (DFT) and molecular docking, can provide valuable insights into the structural, electronic, and photophysical properties of this compound. These studies can help to:

Predict Reactivity and Reaction Mechanisms: Computational analysis can elucidate the most likely pathways for synthetic transformations, aiding in the design of more efficient synthetic routes. researchgate.netnih.gov

Understand Structure-Property Relationships: By calculating parameters such as frontier molecular orbital energies (HOMO-LUMO), electrostatic potential maps, and dipole moments, researchers can understand how structural modifications influence the electronic and optical properties of the molecule.

Virtual Screening for Biological Targets: Molecular docking studies can be employed to predict the binding affinity of this compound derivatives to various biological targets, thereby guiding the design of new therapeutic agents. nih.gov For example, in silico studies were used to evaluate the compliance of benzoxazole derivatives with Lipinski's rule of five to predict their oral bioavailability.

Advanced Material Applications:

The planar, electron-rich structure of this compound suggests its potential for use in a variety of advanced materials. Unexplored avenues include:

Organic Electronics: The fused aromatic system could impart favorable charge transport properties, making it a candidate for use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells. The synthesis of 2,1,3-benzoxadiazole derivatives as new fluorophores demonstrates the potential of related heterocyclic systems in this area. frontiersin.org

Sensors: The imidazole and oxazole (B20620) moieties contain heteroatoms with lone pairs of electrons that could potentially coordinate with metal ions or other analytes. This suggests that derivatives of this compound could be developed as fluorescent or colorimetric sensors.

High-Performance Polymers: Incorporation of the rigid and thermally stable this compound unit into polymer backbones could lead to the development of new high-performance materials with enhanced thermal and mechanical properties.

Q & A

Q. What are the standard synthetic routes for 2H-Imidazo[4,5-E]benzoxazole, and how can reaction conditions be optimized?

The synthesis typically involves cyclocondensation reactions. For example, substituted triazoles (e.g., 4-Amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole) react with benzaldehyde derivatives under reflux in ethanol with glacial acetic acid as a catalyst . Optimization requires precise control of temperature, solvent polarity, and stoichiometry. Pressure reduction during solvent evaporation improves yield by minimizing side reactions. Reaction progress should be monitored via TLC or HPLC to ensure completion before isolation.

Q. How can spectroscopic methods (NMR, IR, MS) confirm the structure of this compound derivatives?

  • NMR : Characteristic signals include downfield shifts for aromatic protons (δ 7.0–8.5 ppm) and NH groups (δ 8.0–8.4 ppm in angular isomers) .
  • IR : Stretching vibrations for C=N (1600–1650 cm⁻¹) and N-H (3200–3400 cm⁻¹) confirm the imidazole core .
  • MS : Molecular ion peaks (e.g., m/z 150.138 for C₆H₆N₄O) and fragmentation patterns align with predicted structures . X-ray crystallography is recommended for resolving stereochemical ambiguities .

Q. What biological screening strategies are used to evaluate the anticancer potential of benzoxazole derivatives?

Initial screens involve cytotoxicity assays (e.g., MTT) against cancer cell lines (e.g., HeLa, MCF-7). Structure-activity relationships (SARs) are established by modifying substituents on the benzoxazole core. For example, electron-withdrawing groups at position 4 enhance activity by stabilizing DNA interactions . Parallel testing on non-cancerous cells (e.g., HEK293) assesses selectivity .

Advanced Research Questions

Q. How do solvent polarity and substituents influence the fluorescence properties of this compound derivatives?

Electron-deficient pyridine rings in the benzoxazole moiety exhibit solvatochromism. Polar solvents stabilize excited-state intramolecular proton transfer (ESIPT), leading to redshifted emission. Substituents like methyl or chloro groups at position 6 alter π-conjugation, modulating quantum yields. For example, ethyl ester derivatives show enhanced fluorescence in aprotic solvents (e.g., dichloromethane) due to reduced quenching .

Q. What mechanistic insights explain contradictory biological activity data across studies?

Discrepancies arise from variations in assay conditions (e.g., pH, serum content) or cellular uptake efficiency. For instance, protonation of the imidazole nitrogen at physiological pH can reduce membrane permeability . Metabolomic profiling (e.g., LC-MS) identifies active metabolites, while molecular docking clarifies target specificity (e.g., RNA subdomain IIa binding) .

Q. How can computational methods (DFT, retrosynthesis tools) streamline the design of novel derivatives?

  • DFT : Predicts electronic properties (e.g., HOMO-LUMO gaps) to guide substituent selection for desired reactivity .
  • Retrosynthesis AI : Tools like Pistachio and Reaxys propose feasible routes by analyzing reaction databases. For example, one-step synthesis models prioritize routes with >90% atom economy .
  • Molecular Dynamics : Simulates ligand-RNA interactions to optimize binding affinity, as demonstrated for benzoxazole-based HCV inhibitors .

Q. What strategies resolve challenges in characterizing reactive intermediates during synthesis?

Trapping unstable intermediates (e.g., using TEMPO for radicals) or cryogenic NMR (<−40°C) stabilizes transient species. Isotopic labeling (e.g., ¹⁵N) aids in tracking nitrogen migration during cyclization . High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) confirms intermediate masses .

Methodological Tables

Q. Table 1: Key Spectral Data for this compound Derivatives

PropertyValue/RangeReference
¹H NMR (NH signal) δ 8.0–8.4 ppm (angular)
IR (C=N stretch) 1600–1650 cm⁻¹
Molecular Weight 160.1329 (C₇H₄N₄O)
Fluorescence λem 450–550 nm (solvent-dependent)

Q. Table 2: Optimized Reaction Conditions for Derivative Synthesis

ParameterOptimal ValueImpact on Yield
Temperature 80–100°C (reflux)Prevents dimerization
Catalyst Glacial acetic acidAccelerates cyclization
Solvent Ethanol (anhydrous)Enhances solubility
Reaction Time 4–6 hoursMinimizes degradation

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.